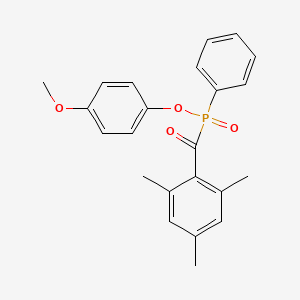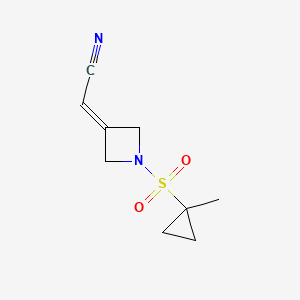
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile
描述
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile is an organic compound with the molecular formula C9H12N2O2S. It is known for its unique structure, which includes a cyclopropyl group, a sulfonyl group, and an azetidine ring.
准备方法
The synthesis of 2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile typically involves multiple steps. One common synthetic route starts with the reaction of 1-methylcyclopropylamine with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with an appropriate azetidine derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
科学研究应用
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
相似化合物的比较
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile can be compared with other similar compounds, such as:
1-[(1-Ethylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with an ethyl group instead of a methyl group.
1-[(1-Propylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with a propyl group.
1-[(1-Butylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with a butyl group.
属性
分子式 |
C9H12N2O2S |
|---|---|
分子量 |
212.27 g/mol |
IUPAC 名称 |
2-[1-(1-methylcyclopropyl)sulfonylazetidin-3-ylidene]acetonitrile |
InChI |
InChI=1S/C9H12N2O2S/c1-9(3-4-9)14(12,13)11-6-8(7-11)2-5-10/h2H,3-4,6-7H2,1H3 |
InChI 键 |
FXWWOYBDHASBCN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)S(=O)(=O)N2CC(=CC#N)C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

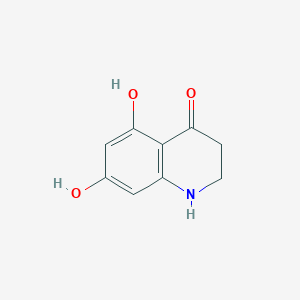
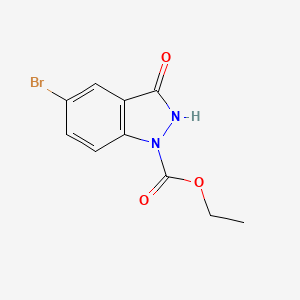
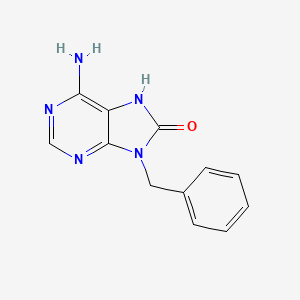
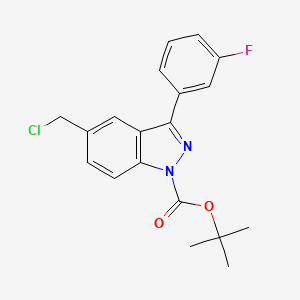
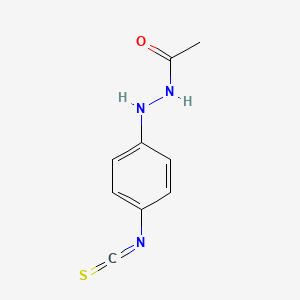

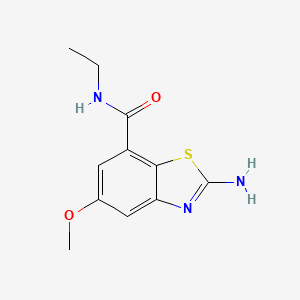
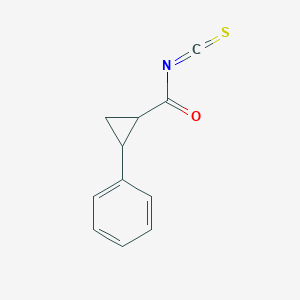

![4-nitroso-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8482333.png)
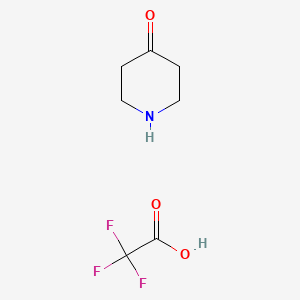
![dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B8482349.png)
![[5-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopropyl]pyridin-3-yl]boronic acid](/img/structure/B8482358.png)
